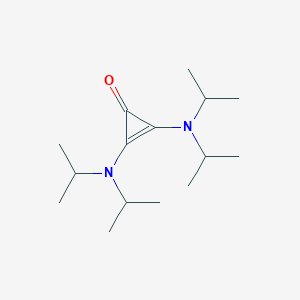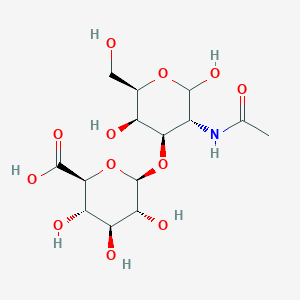
2,3-Bis(diisopropylamino)-2-cyclopropen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(diisopropylamino)-2-cyclopropen-1-one, commonly known as DIAZO, is a synthetic compound that has gained significant attention in the field of scientific research. DIAZO is a diazo compound that is used as a reagent in organic synthesis and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DIAZO is not fully understood. However, it is believed that DIAZO acts as a nucleophile and forms a covalent bond with the electrophilic substrate. This reaction results in the formation of a highly reactive intermediate, which can undergo further reactions to form the desired product.
Biochemical and Physiological Effects:
DIAZO has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition results in the accumulation of acetylcholine, which can lead to various physiological effects, including muscle spasms, convulsions, and respiratory failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIAZO has several advantages for lab experiments. It is a highly reactive compound that can undergo various reactions to form the desired product. It is also highly soluble in organic solvents, which makes it easy to handle and manipulate. However, DIAZO has several limitations, including its toxicity and instability. It is highly toxic and can cause severe health effects if not handled properly. It is also unstable and can decompose under certain conditions, which can lead to the formation of hazardous byproducts.
Direcciones Futuras
There are several future directions for the research on DIAZO. One of the most promising areas of research is the development of new synthetic methodologies using DIAZO as a reagent. Researchers are also exploring the potential of DIAZO as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, there is a growing interest in the use of DIAZO in the development of new materials, including polymers and nanomaterials.
Conclusion:
In conclusion, DIAZO is a synthetic compound that has gained significant attention in the field of scientific research. It has been extensively used as a reagent for organic synthesis and has been found to exhibit unique biochemical and physiological effects. While DIAZO has several advantages for lab experiments, it also has several limitations, including its toxicity and instability. However, with ongoing research, DIAZO has the potential to be used in various applications, including the development of new synthetic methodologies and therapeutic agents for various diseases.
Métodos De Síntesis
DIAZO is synthesized by the reaction of cyclopropenone with diisopropylamine in the presence of sodium hydride. This reaction results in the formation of a yellow crystalline solid that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
DIAZO has been extensively used in scientific research as a reagent for organic synthesis. It is commonly used in the synthesis of azo dyes, which are widely used in the textile industry. DIAZO has also been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Propiedades
Nombre del producto |
2,3-Bis(diisopropylamino)-2-cyclopropen-1-one |
|---|---|
Fórmula molecular |
C15H28N2O |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
2,3-bis[di(propan-2-yl)amino]cycloprop-2-en-1-one |
InChI |
InChI=1S/C15H28N2O/c1-9(2)16(10(3)4)13-14(15(13)18)17(11(5)6)12(7)8/h9-12H,1-8H3 |
Clave InChI |
URXCJGOBHMYDPQ-UHFFFAOYSA-N |
SMILES |
CC(C)N(C1=C(C1=O)N(C(C)C)C(C)C)C(C)C |
SMILES canónico |
CC(C)N(C1=C(C1=O)N(C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)


